molecular formula C17H18N2O2 B4654104 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No.: B4654104
M. Wt: 282.34 g/mol
InChI Key: SSSNTORMECZYLL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide is a synthetic organic compound. Its structure includes an indene moiety, a pyridine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety is synthesized through cyclization reactions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions can occur at the pyridine ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indene or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridinyl)acetamide: Lacks the methyl group on the pyridine ring.

    2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-3-pyridinyl)acetamide: Has a different substitution pattern on the pyridine ring.

Uniqueness

The presence of the 6-methyl group on the pyridine ring may influence the compound’s reactivity and interactions, making it unique compared to its analogs.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-4-2-7-16(18-12)19-17(20)11-21-15-9-8-13-5-3-6-14(13)10-15/h2,4,7-10H,3,5-6,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNTORMECZYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 4
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 5
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
Reactant of Route 6
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide

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